Technical Guide: Chemical Structure, Properties, and Pharmacological Profiling of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
Technical Guide: Chemical Structure, Properties, and Pharmacological Profiling of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic Acid
Executive Summary
The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) and novel antimicrobial agents relies heavily on versatile heterocyclic scaffolds. Among these, the 1,3-diarylpyrazole class has emerged as a privileged structure in medicinal chemistry. This technical whitepaper provides an in-depth analysis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618102-37-7). By examining its structural identity, mechanistic rationale, and providing self-validating synthetic and biological protocols, this guide serves as a comprehensive resource for drug development professionals investigating cyclooxygenase (COX) inhibition, antiparasitic, and antimicrobial pathways.
Chemical Identity & Structural Significance
The core architecture of 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid consists of a central pyrazole ring flanked by two highly lipophilic 4-chlorophenyl groups at the N1 and C3 positions, and a polar carboxylic acid moiety at the C5 position. This specific spatial arrangement is critical for its pharmacodynamic profile.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
| CAS Number | 618102-37-7 |
| Molecular Formula | C₁₆H₁₀Cl₂N₂O₂ |
| Molecular Weight | 333.17 g/mol |
| Monoisotopic Mass | 332.0119 Da |
| XLogP (Predicted) | 4.7 |
| Topological Polar Surface Area | 44.1 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 3 |
Data supported by computational profiling and chemical databases 1.
Mechanistic Rationale: The 1,3-Diarylpyrazole Scaffold
As a Senior Application Scientist, I emphasize that the biological efficacy of a molecule is dictated by its stereoelectronic fit within target protein pockets. The 1,3-diarylpyrazole scaffold is extensively documented for its multi-target biological activities:
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COX-2 Selective Inhibition: The 1,3-diarylpyrazole geometry mimics the binding mode of classic COX-2 inhibitors (e.g., Celecoxib). The 4-chlorophenyl rings insert into the hydrophobic side pockets of the COX-2 active site, while the C5 -carboxylic acid forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel, effectively blocking the conversion of arachidonic acid to inflammatory prostaglandins 2.
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Antimicrobial & Antiparasitic Activity: Recent high-throughput screening campaigns have identified 1,3-diarylpyrazoles as potent agents against Trypanosoma cruzi and various Gram-positive bacterial strains (including MRSA). The lipophilicity (XLogP ~4.7) allows for efficient penetration of complex parasitic and bacterial cell walls 3, 4.
Fig 1: COX-2 signaling pathway and competitive inhibition by 1,3-diarylpyrazole derivatives.
Synthetic Methodology & Causality
The synthesis of regiochemically pure 1,3-diarylpyrazole-5-carboxylic acids requires precise control over the condensation of an asymmetric 1,3-dicarbonyl with an arylhydrazine.
Fig 2: Regioselective synthetic workflow for 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols integrate causality and in-process validation steps.
Protocol A: Synthesis of the 1,3-Dicarbonyl Intermediate
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Rationale: Claisen condensation requires strictly anhydrous conditions. Generating the enolate at low temperatures prevents the self-condensation of 4-chloroacetophenone, directing the nucleophilic attack exclusively toward the diethyl oxalate.
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Procedure:
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In a flame-dried round-bottom flask under N₂, dissolve 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.
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Add sodium ethoxide (1.5 eq) portion-wise at 0 °C.
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Stir at room temperature for 12 h.
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Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active acetophenone spot confirms reaction completion.
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Acidify with 1M HCl to pH 3, extract with EtOAc, dry over MgSO₄, and concentrate to yield ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
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Protocol B: Regioselective Cyclization and Saponification
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Rationale: The condensation with 4-chlorophenylhydrazine yields a mixture of 1,3- and 1,5-isomers. The nucleophilic terminal nitrogen (NH₂) preferentially attacks the more electrophilic ketone carbonyl ( C4 ), leading to the 1,3-diaryl-5-carboxylate, but competing attack at the C2 carbonyl necessitates chromatographic separation.
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Procedure:
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Dissolve the crude diketoester in ethanol. Add 4-chlorophenylhydrazine hydrochloride (1.1 eq) and glacial acetic acid (0.1 eq). Reflux for 4 h.
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Concentrate and purify via silica gel chromatography. Causality for Separation: The 1,3-diaryl isomer elutes later than the 1,5-isomer due to the exposed ester group interacting more strongly with the stationary phase.
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Dissolve the isolated ethyl 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-carboxylate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at RT for 6 h. Causality for Reagent Choice: LiOH provides mild saponification, preventing the decarboxylation of the pyrazole-5-carboxylic acid that often occurs under harsh basic conditions.
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Acidify to pH 2 with 1M HCl. Filter the resulting white precipitate.
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Self-Validation Check: Confirm product identity and purity (>98%) via LC-MS. The expected [M-H]⁻ m/z is 331.0.
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Protocol C: In Vitro COX-2 Inhibition Assay
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Rationale: To validate the anti-inflammatory potential, a colorimetric COX (ovine/human recombinant) inhibitor screening assay is utilized.
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Procedure:
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Prepare compound stocks in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
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Incubate recombinant COX-2 enzyme with Heme and the test compound for 5 minutes at 25 °C.
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Add arachidonic acid (AA) and a colorimetric substrate (e.g., TMPD). Causality: The peroxidase activity of COX-2 converts PGG₂ to PGH₂, simultaneously oxidizing TMPD to a measurable blue product.
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Read absorbance at 590 nm.
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Self-Validation Check: Include Celecoxib as a positive control and a vehicle (DMSO) as a negative control. The assay is valid only if the positive control yields an IC₅₀ within the established literature range (e.g., 40-60 nM).
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Quantitative Data Summaries
The versatility of the 1,3-diarylpyrazole scaffold allows for broad-spectrum application. Table 2 summarizes the comparative biological activities observed for this class of compounds.
Table 2: Comparative Biological Activity of 1,3-Diarylpyrazole Derivatives
| Scaffold Modification | Primary Target / Assay | Observed Activity (IC₅₀ / MIC / EC₅₀) | Clinical / Research Significance |
|---|---|---|---|
| 1,3-Bis(4-chlorophenyl) | COX-2 / Antibacterial | Broad-spectrum inhibition | Baseline scaffold for dual-action NSAIDs |
| 1-(4-Sulfonylphenyl)-3-aryl | COX-2 (Selective) | High inhibition (IC₅₀ < 1 µM) | Reduced GI toxicity profile |
| 1,3-Diaryl-4-substituted | T. cruzi / L. infantum | EC₅₀ ~ 2.23 µM | Lead compounds for Chagas disease |
| 1,3-Diaryl-aminoguanidine | Gram-positive Bacteria | MIC = 1-4 µg/mL | Potent against multidrug-resistant isolates |
References
- Source: National Institutes of Health (NIH)
- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: MDPI URL
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: ResearchGate URL
- 1,3-bis(4-chlorophenyl)
Sources
- 1. PubChemLite - 1,3-bis(4-chlorophenyl)-1h-pyrazole-5-carboxylic acid (C16H10Cl2N2O2) [pubchemlite.lcsb.uni.lu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile [mdpi.com]
- 4. researchgate.net [researchgate.net]
